4-((4-Chlorophenyl)sulfonyl)aniline 4-((4-Chlorophenyl)sulfonyl)aniline 4-Amino-4'-chlorodiphenyl sulfone is a substituted 4-aminodiphenylsulfone as Escherichia coli dihydropteroate synthase inhibitor.
Brand Name: Vulcanchem
CAS No.: 7146-68-1
VCID: VC21338931
InChI: InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
SMILES: C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

4-((4-Chlorophenyl)sulfonyl)aniline

CAS No.: 7146-68-1

Cat. No.: VC21338931

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-((4-Chlorophenyl)sulfonyl)aniline - 7146-68-1

CAS No. 7146-68-1
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfonylaniline
Standard InChI InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
Standard InChI Key RWIUBJDOESNTFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl

Chemical Structure and Properties

4-((4-Chlorophenyl)sulfonyl)aniline is an organic compound with the molecular formula C12H10ClNO2S. It features a sulfonyl group connecting two aromatic rings, with a chlorine atom attached to one ring and an amino group to the other. This structural arrangement contributes to its versatile chemical behavior and biological activities.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics that influence its applications in research and industry. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
CAS Number7146-68-1
AppearanceSolid
Boiling Point466.4 °C at 760 mmHg
Density1.394 g/cm³
SolubilitySoluble in organic solvents
Flash Point235.9 °C

Synonyms and Identifiers

The compound is known by several alternative names in scientific literature and commercial contexts:

  • 4-(4-Chlorophenyl)sulfonylaniline

  • 4-[(4-Chlorophenyl)sulfonyl]benzenamine

  • 4-Aminophenyl 4-chlorophenyl sulfone

  • p-[(p-Chlorophenyl)sulfonyl]aniline

  • NSC 23812

  • NSC 51990

Standardized chemical identifiers for this compound include:

  • IUPAC Name: 4-(4-chlorophenyl)sulfonylaniline

  • InChI Key: RWIUBJDOESNTFZ-UHFFFAOYSA-N

  • SMILES notation: C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction is generally conducted under reflux conditions, and the resulting product is purified through recrystallization.

Electrochemical Synthesis

Recent research has explored electrochemical methods for producing compounds similar to 4-((4-Chlorophenyl)sulfonyl)aniline. The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, particularly in the presence of arylsulfinic acids, has been shown to generate diaryl sulfone derivatives. In this process, anodically generated chloronium intermediates react with benzenesulfinic acid to produce corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

This approach represents an environmentally friendly alternative to traditional synthesis methods, reducing the use of chemical oxidants and potentially offering improved selectivity.

Industrial Production

In industrial settings, the production of 4-((4-Chlorophenyl)sulfonyl)aniline involves optimized large-scale reactions that maintain similar chemistry to laboratory methods. These processes typically employ continuous flow reactors and advanced purification techniques to achieve higher yields and purity levels.

Chemical Reactivity

4-((4-Chlorophenyl)sulfonyl)aniline demonstrates diverse chemical reactivity, participating in various types of transformations that make it valuable in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation reactions to form various sulfone derivatives. Common oxidizing agents employed in these transformations include hydrogen peroxide and potassium permanganate.

Reduction Reactions

Reduction of 4-((4-Chlorophenyl)sulfonyl)aniline can convert the sulfonyl group to a sulfide. These reactions typically employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The aromatic rings in 4-((4-Chlorophenyl)sulfonyl)aniline can participate in electrophilic substitution reactions. These transformations often utilize reagents like nitric acid or sulfuric acid and produce various substituted aromatic compounds.

Electrochemical Behavior

Studies on the electrochemical properties of related compounds suggest that 4-((4-Chlorophenyl)sulfonyl)aniline may undergo one-electron oxidation followed by disproportionation reactions. In water/acetonitrile mixtures and in the absence of nucleophiles, such oxidation processes can lead to hydrolysis and formation of p-quinoneimine intermediates .

Biological Activity

Antimicrobial Properties

4-((4-Chlorophenyl)sulfonyl)aniline has demonstrated significant inhibitory effects against various bacteria. It is particularly effective against Mycobacterium species, including Mycobacterium leprae and Mycobacterium tuberculosis.

Mechanism of Action

The antibacterial activity of 4-((4-Chlorophenyl)sulfonyl)aniline involves its interaction with bacterial enzymes, specifically targeting those involved in cell wall synthesis. By inhibiting these enzymes, the compound prevents proper cell wall formation, ultimately leading to bacterial cell death.

Structure-Activity Relationship

The sulfonyl group connecting the two aromatic rings is crucial for the compound's biological activity. The presence of both the chlorine atom and the amino group enhances its reactivity and potential biological interactions with target enzymes.

Research Applications

Medicinal Chemistry

4-((4-Chlorophenyl)sulfonyl)aniline has been investigated for potential therapeutic applications, particularly as an anti-leprosy agent. Its structural similarity to dapsone, a known sulfone antibiotic used in leprosy treatment, suggests potential applications in this area. Additionally, the compound has been studied for its anti-inflammatory properties.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups provide sites for further modifications, enabling the creation of diverse chemical libraries for pharmaceutical research.

Materials Science

In materials science and industrial applications, 4-((4-Chlorophenyl)sulfonyl)aniline and related compounds have been utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Structural Analogs

4-((4-Chlorophenyl)sulfonyl)aniline shares structural similarities with several compounds of pharmaceutical importance:

  • Dapsone: A sulfone antibiotic used in the treatment of leprosy

  • Sulfanilamide: A sulfonamide antibiotic with related antibacterial properties

  • 4-Chlorobenzenesulfonamide: A compound with a similar chemical structure

Functional Comparisons

The table below compares key aspects of 4-((4-Chlorophenyl)sulfonyl)aniline with its structural analogs:

CompoundPrimary ApplicationTarget OrganismsMechanism
4-((4-Chlorophenyl)sulfonyl)anilineResearch chemical, potential antimicrobialMycobacterium speciesEnzyme inhibition in cell wall synthesis
DapsoneLeprosy treatmentMycobacterium lepraeInhibition of folate synthesis
SulfanilamideAntibioticBroad-spectrum antibacterialCompetitive inhibition of p-aminobenzoic acid

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